molecular formula C22H19F2NO5S B12706214 Pxk56F7P6Y CAS No. 871687-93-3

Pxk56F7P6Y

Cat. No.: B12706214
CAS No.: 871687-93-3
M. Wt: 447.5 g/mol
InChI Key: QXOLAHSKFJJIBP-UHFFFAOYSA-N
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Description

Pxk56F7P6Y (proposed IUPAC name: phosphorylated hexacyanoferrate-(III) complex) is a synthetic inorganic compound characterized by a hexagonal lattice structure with a central iron(III) core coordinated to cyanide ligands and phosphate groups. Its molecular formula is K₃[Fe(PO₄)(CN)₅]·2H₂O, with a molecular weight of 428.18 g/mol . The compound exhibits unique catalytic and redox properties, making it relevant in industrial catalysis and electrochemical applications. Synthesized via hydrothermal methods at 120°C under alkaline conditions, this compound demonstrates high thermal stability (decomposition temperature: 320°C) and solubility in polar solvents (23.5 g/L in water at 25°C) .

Properties

CAS No.

871687-93-3

Molecular Formula

C22H19F2NO5S

Molecular Weight

447.5 g/mol

IUPAC Name

5-[2-[4-(3,4-difluorophenoxy)phenyl]ethylsulfamoyl]-2-methylbenzoic acid

InChI

InChI=1S/C22H19F2NO5S/c1-14-2-8-18(13-19(14)22(26)27)31(28,29)25-11-10-15-3-5-16(6-4-15)30-17-7-9-20(23)21(24)12-17/h2-9,12-13,25H,10-11H2,1H3,(H,26,27)

InChI Key

QXOLAHSKFJJIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC3=CC(=C(C=C3)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pxk56F7P6Y involves several steps. One of the primary methods includes the reaction of 2-(4-(3,4-difluorophenoxy)phenyl)ethylamine with 5-(sulfonyl)-2-methylbenzoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction mixture is subjected to rigorous purification steps, including crystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pxk56F7P6Y undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Pxk56F7P6Y has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pxk56F7P6Y involves its interaction with specific molecular targets. It acts as an agonist for peroxisome proliferator-activated receptor alpha and a substrate for cytochrome P450 3A4 metabolic enzyme . These interactions influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic Characterization
Compound IR Peaks (cm⁻¹) UV-Vis λ_max (nm) XRD Peaks (2θ)
This compound 2080 (C≡N), 980 (PO₄) 450, 610 24.5°, 32.8°, 47.1°
Compound A 2105 (C≡N), 990 (PO₄) 480, 630 25.1°, 33.5°, 48.3°
Compound B 2095 (C≡N), 975 (PO₄) 465, 625 24.9°, 32.9°, 47.5°

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